molecular formula C₆H₁₄ClNO₅ B013643 (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride CAS No. 5505-63-5

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

Cat. No.: B013643
CAS No.: 5505-63-5
M. Wt: 231.63 g/mol
InChI Key: JMVMHPCPPSZGNY-BZWNWTOPSA-N
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Description

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of a hexose sugar, specifically a hexosamine, and is characterized by the presence of multiple hydroxyl groups and an amino group. This compound is often used in biochemical research due to its structural properties and reactivity.

Mechanism of Action

Target of Action

D-Mannosamine hydrochloride, also known as (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride, is an active endogenous metabolic product . It is primarily used in biochemical research, particularly in the study of glycosylation processes .

Mode of Action

D-Mannosamine hydrochloride is utilized for the synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids . It interacts with its targets by being incorporated into studies on the biosynthesis of sialic acid and its derivatives, which are crucial for cell surface glycoproteins and glycolipids .

Biochemical Pathways

The compound plays a significant role in the sialic acid biosynthetic pathway in mammalian cells . Sialic acids are important components of glycoproteins and glycolipids that contribute to biological recognition and signaling processes. D-Mannosamine hydrochloride is used to trace the pathways of sialic acid production and to elucidate the role of these sugars in cell-cell interactions .

Pharmacokinetics

It is known that the compound is soluble in water and methanol , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of D-Mannosamine hydrochloride’s action are primarily related to its role in the biosynthesis of sialic acid and its derivatives. These sugars are crucial for cell surface glycoproteins and glycolipids, and their biosynthesis can affect protein function and stability .

Action Environment

The action, efficacy, and stability of D-Mannosamine hydrochloride can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that its action could be influenced by the hydration status of the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride typically involves the protection of hydroxyl groups, selective introduction of the amino group, and subsequent deprotection steps. One common method includes the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the introduction of the amino group. The reaction conditions often involve mild acidic or basic environments to ensure selective reactions without degrading the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced control over reaction conditions and improved yields. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under mild conditions.

Major Products

The major products formed from these reactions include various derivatives such as N-acylated compounds, deoxy sugars, and oxidized forms like hexuronic acids.

Scientific Research Applications

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is unique due to its specific stereochemistry and the presence of both amino and multiple hydroxyl groups. This combination of functional groups allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various research applications.

Properties

IUPAC Name

(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJBBMQJBVCMW-MVNLRXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884170
Record name D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-63-5
Record name D-Mannosamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5505-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-deoxy-D-mannose hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does D-Mannosamine HCl impact the growth of Vibrio cholerae?

A1: Research indicates that D-Mannosamine HCl can significantly inhibit the growth of Vibrio cholerae. [] This contrasts with the closely related compound D-Glucosamine HCl, which does not demonstrate the same inhibitory effect on the bacteria's growth. [] While the exact mechanism of action remains unclear, this difference in growth inhibition suggests a potential target for further investigation in understanding Vibrio cholerae's metabolic pathways and potential therapeutic interventions.

Q2: Does D-Mannosamine HCl directly interact with enzymes produced by Vibrio cholerae?

A2: While D-Mannosamine HCl itself may not directly interact with Vibrio cholerae enzymes, it demonstrates a notable effect on the production of neuraminidase. [] The addition of D-Mannosamine HCl to a Vibrio cholerae culture medium was shown to stimulate the production of neuraminidase. [] This finding suggests that D-Mannosamine HCl might influence the bacteria's metabolic pathways or gene expression related to neuraminidase production. Further research is needed to elucidate the precise mechanism behind this observation.

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